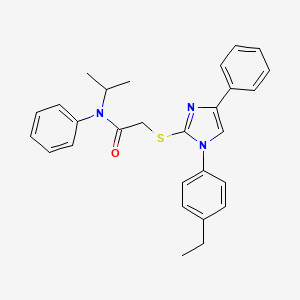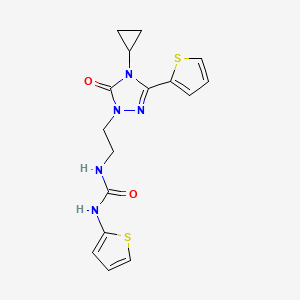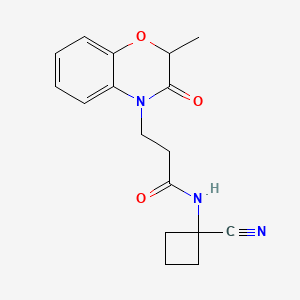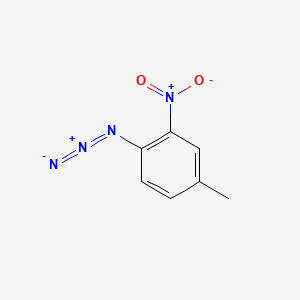![molecular formula C24H30N4O4 B2392278 Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate CAS No. 337920-22-6](/img/structure/B2392278.png)
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a toluidinocarbonyl group, making it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl and toluidinocarbonyl groups through nucleophilic substitution reactions. The final step involves the esterification of the acrylate moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate can be compared with similar compounds such as:
- Ethyl 3-[4-(4-chlorophenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate
- Ethyl 3-[4-(4-fluorophenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different substituents can alter the compound’s reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl (E)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)carbamoylamino]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-4-32-23(29)17-22(26-24(30)25-19-7-5-18(2)6-8-19)28-15-13-27(14-16-28)20-9-11-21(31-3)12-10-20/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,30)/b22-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDROMEOLJBQD-OQKWZONESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(NC(=O)NC1=CC=C(C=C1)C)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\NC(=O)NC1=CC=C(C=C1)C)/N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)




![N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2392218.png)
